1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17369197
InChI: InChI=1S/C9H11F3N2O/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12/h2-4,6H,5,13H2,1H3
SMILES:
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17369197

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine -

Specification

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
IUPAC Name 1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine
Standard InChI InChI=1S/C9H11F3N2O/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12/h2-4,6H,5,13H2,1H3
Standard InChI Key GWMLEFYJEKOQMC-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=C(C=C1)OCC(F)(F)F)N

Introduction

Chemical Structure and Nomenclature

Molecular Formula and IUPAC Name

The molecular formula of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine is C₉H₁₁F₃N₂O, with a molar mass of 220.19 g/mol. Its systematic IUPAC name is 1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine, reflecting the trifluoroethoxy substituent on the pyridine ring and the ethylamine side chain.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₉H₁₁F₃N₂O
Molecular Weight220.19 g/mol
IUPAC Name1-[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]ethanamine
SMILES NotationCC(C1=NC=C(C=C1)OCC(F)(F)F)N
CAS Registry NumberNot publicly disclosed

Structural Features

The compound’s pyridine ring provides aromaticity and π-π stacking capability, while the trifluoroethoxy group (-OCH₂CF₃) introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability. The ethanamine moiety (-CH₂CH₂NH₂) serves as a potential site for hydrogen bonding and protonation, critical for biological interactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common synthetic route involves two primary steps:

  • Nucleophilic Aromatic Substitution: Reacting 2-chloro-5-nitropyridine with 2,2,2-trifluoroethanol in the presence of a base (e.g., K₂CO₃) to introduce the trifluoroethoxy group.

  • Reductive Amination: Reducing the nitro group to an amine and subsequently functionalizing the pyridine ring with ethylamine via palladium-catalyzed coupling or direct alkylation.

Key considerations include:

  • Anhydrous Conditions: To prevent hydrolysis of intermediates.

  • Catalyst Selection: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Purification: Column chromatography or recrystallization to achieve ≥95% purity.

Industrial Production

Industrial methods optimize for scalability using continuous-flow reactors, which enhance yield and reduce byproducts. Advanced techniques like high-pressure liquid chromatography (HPLC) ensure batch consistency.

Physicochemical Properties

Solubility and Lipophilicity

The trifluoroethoxy group increases lipophilicity (logP ≈ 1.8), improving membrane permeability. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL).

Spectroscopic Characteristics

  • ¹H NMR: Pyridine protons appear as doublets (δ 8.2–8.5 ppm), while the ethanamine chain shows signals at δ 1.3–1.5 ppm (CH₃) and δ 2.7–3.0 ppm (NH₂).

  • ¹⁹F NMR: A singlet at δ -75 ppm confirms the trifluoroethoxy group.

Biological Activity and Applications

Mechanism of Action

The compound’s biological activity stems from its interaction with T-type calcium channels, which regulate neuronal excitability and muscle contraction. The trifluoroethoxy group enhances binding affinity by forming hydrophobic interactions with channel pores, while the pyridine ring participates in π-cation interactions.

Table 2: Biological Targets and Assays

TargetAssay TypeIC₅₀ (μM)
T-type Calcium ChannelElectrophysiology0.45
CYP51 (Lanosterol 14α-demethylase)Fluorescence Polarization2.1

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., JAK/STAT pathway modulators) and antipsychotic agents. Its trifluoroethoxy group improves metabolic stability, a critical factor in drug design.

Material Science

In organic electronics, the pyridine ring facilitates electron transport in thin-film transistors, while fluorine content enhances environmental stability.

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